molecular formula C10H11N3O5S B5038193 N~2~-[(2-nitrophenyl)sulfanyl]asparagine

N~2~-[(2-nitrophenyl)sulfanyl]asparagine

Cat. No.: B5038193
M. Wt: 285.28 g/mol
InChI Key: SCYCMFQAMTUOEU-UHFFFAOYSA-N
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Description

N~2~-[(2-nitrophenyl)sulfanyl]asparagine is a chemical compound with the molecular formula C10H11N3O5S It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to an asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-nitrophenyl)sulfanyl]asparagine typically involves the reaction of 2-nitrophenylsulfanyl chloride with asparagine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for N2-[(2-nitrophenyl)sulfanyl]asparagine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-nitrophenyl)sulfanyl]asparagine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N~2~-[(2-nitrophenyl)sulfanyl]asparagine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(2-nitrophenyl)sulfanyl]asparagine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the asparagine moiety can interact with enzymes and receptors in biological systems. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(2-nitrophenyl)sulfanyl]-D-asparagine
  • N~2~-[(2-nitrophenyl)sulfanyl]-L-asparagine

Uniqueness

N~2~-[(2-nitrophenyl)sulfanyl]asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h1-4,6,12H,5H2,(H2,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYCMFQAMTUOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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